Natriummonoglutamat

Description

Properties

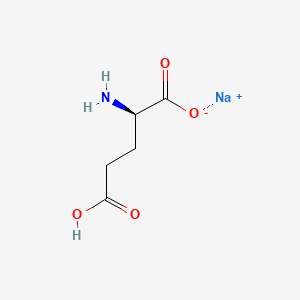

Molecular Formula |

C5H8NNaO4 |

|---|---|

Molecular Weight |

169.11 g/mol |

IUPAC Name |

sodium;(2R)-2-amino-5-hydroxy-5-oxopentanoate |

InChI |

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1/t3-;/m1./s1 |

InChI Key |

LPUQAYUQRXPFSQ-AENDTGMFSA-M |

Isomeric SMILES |

C(CC(=O)O)[C@H](C(=O)[O-])N.[Na+] |

Canonical SMILES |

C(CC(=O)O)C(C(=O)[O-])N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Historical and Current Production Methods of Natriummonoglutamat

- Hydrolysis of Vegetable Proteins (1909–1962): Initially, MSG was produced by hydrolyzing vegetable proteins such as wheat gluten with hydrochloric acid to break peptide bonds and release glutamic acid, which was then neutralized to form MSG.

- Chemical Synthesis (1962–1973): Subsequent methods involved chemical synthesis using acrylonitrile as a starting material, but these were largely replaced due to complexity and cost.

1.2 Modern Method: Microbial Fermentation

Currently, the dominant industrial method for MSG production is bacterial fermentation, which uses specific microorganisms to convert carbohydrates into glutamic acid, which is then neutralized to form MSG.

Microbial Fermentation Process for this compound Preparation

- Species from the genera Corynebacterium, Brevibacterium, and Micrococcus are primarily employed.

- Examples include Brevibacterium flavum ATCC 13826 and Micrococcus glutamicus ATCC 13032.

- The nutrient medium contains carbohydrates (sugarcane, sugar beets, tapioca, molasses), nitrogen sources (ammonium hydroxide, urea, ammonia), minerals, and trace elements.

- The pH is maintained typically between 6 and 9, and temperature is controlled to optimize microbial growth and glutamic acid production.

2.3 Fermentation and Conversion

- Microbes metabolize sugars into L-glutamic acid, which accumulates in the broth.

- Sodium ions (usually sodium hydroxide) are added during the latter part of fermentation (after 50-70% glutamic acid production) to neutralize glutamic acid directly in the broth, forming monosodium glutamate.

- This step allows MSG to be produced in situ, reducing the need for intermediate purification steps.

Purification and Crystallization Techniques

- The fermentation broth contains impurities such as organic acids, coloring matters, and other anionic contaminants.

- A strongly basic anion exchange resin (in hydroxide form) is used to selectively adsorb anionic impurities from the broth, allowing glutamate to remain in solution or attach to the resin.

- After adsorption, the resin is regenerated by washing with sodium hydroxide solution, which releases glutamate as monosodium glutamate in solution.

- Ammonia released during this process is recovered by distillation and recycled back into fermentation, enhancing process sustainability.

- The purified MSG solution is concentrated by evaporation.

- Seed crystals are added to induce crystallization at controlled temperatures (around 50°C).

- Crystals are washed and dried to yield MSG with high purity (typically >99.3%) and high yield (around 84%).

Summary Table of Preparation Steps and Parameters

| Step | Description | Conditions / Parameters | Outcome / Notes |

|---|---|---|---|

| Microbial Fermentation | Cultivation of Brevibacterium or Micrococcus spp. | pH 6–9, controlled temp, nutrient medium | Production of L-glutamic acid in broth |

| Sodium Ion Addition | Neutralization of glutamic acid in broth | After 50–70% glutamic acid production | Formation of monosodium glutamate in situ |

| Anion Exchange Purification | Removal of anionic impurities using basic anion resin | Resin in OH form, pH 5–9 | Purified glutamate solution, impurities adsorbed |

| Resin Regeneration | Elution of MSG by sodium hydroxide | Sodium hydroxide solution | Recovery of MSG in solution, ammonia released |

| Ammonia Recovery | Distillation of ammonia from eluate | Distillation apparatus | Ammonia recycled to fermentation |

| Crystallization | Concentration and seeding for MSG crystallization | Concentration to ~650 parts volume, 50°C | MSG crystals >99.3% purity, 84% yield |

| Drying and Packaging | Washing and drying of MSG crystals | Ambient or controlled drying | Final MSG product ready for use |

Analysis of Research Findings and Industrial Relevance

- The fermentation-based method is environmentally friendly, with coproducts used as fertilizers, forming a sustainable bio-cycle.

- Direct neutralization of glutamic acid in the fermentation broth with sodium ions simplifies the process and improves yield compared to older methods involving intermediate glutamate salts.

- Use of anion exchange resins enhances purity by removing organic acid impurities and coloring agents, ensuring food-grade MSG quality.

- Recovery and recycling of ammonia reduce waste and operational costs, contributing to energy efficiency.

Chemical Reactions Analysis

Types of Reactions: Sodium D-glutamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into other amino acid derivatives.

Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various metal salts.

Major Products: The major products formed from these reactions include different glutamate derivatives and salts, which have applications in various fields .

Scientific Research Applications

Nutritional Applications

1. Enhancing Food Palatability

MSG is predominantly used as a flavor enhancer in various food products. Its ability to stimulate the umami taste receptor enhances the overall palatability of food. This property is particularly beneficial in low-sodium formulations, where MSG can replace some salt while maintaining flavor intensity. A study highlighted that MSG could be effectively used to reduce sodium levels in processed meats without compromising taste, which aligns with public health recommendations to lower sodium intake due to its association with hypertension and cardiovascular diseases .

2. Nutritional Care in Elderly Patients

Research has demonstrated that supplementing meals with MSG can improve nutritional status and quality of life among elderly patients. In a two-month study involving hospitalized elderly individuals, the addition of MSG to their diets resulted in increased recognition and improved peripheral lymphocyte counts, suggesting potential benefits in immune function and overall health without altering their protein intake . This application underscores the importance of MSG in geriatric nutrition, particularly for enhancing dietary intake among those with diminished taste sensitivity.

Scientific Research Applications

1. Investigating Health Effects

Numerous studies have investigated the health implications of MSG consumption. While some preclinical studies have raised concerns regarding potential adverse effects such as neurotoxicity and metabolic disturbances , comprehensive reviews indicate that these findings often stem from excessive dosages not reflective of typical dietary consumption. Regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives have deemed MSG safe when consumed within established dietary limits, emphasizing the need for further research to clarify its long-term safety .

2. Mechanisms of Action

MSG interacts with specific glutamate receptors (T1R1/T1R3), which are crucial for taste perception. Understanding these interactions can lead to insights into flavor modulation and consumer preferences in food science . Additionally, research into MSG's role in enhancing salivary secretion suggests it may influence carbohydrate metabolism, potentially affecting satiety and hunger responses post-meal .

Case Studies

Mechanism of Action

Sodium D-glutamate exerts its effects by activating both ionotropic and metabotropic glutamate receptors . These receptors are involved in various cellular processes, including neurotransmission and metabolic pathways. The compound binds to these receptors, triggering a cascade of intracellular events that result in its characteristic effects .

Comparison with Similar Compounds

Monosodium L-glutamate: The L-isomer of sodium glutamate, commonly used in the food industry.

Disodium inosinate: Another flavor enhancer often used in combination with sodium D-glutamate.

Disodium guanylate: Similar to disodium inosinate, used to enhance umami flavor.

Uniqueness: Sodium D-glutamate is unique due to its specific interaction with glutamate receptors, which distinguishes it from other flavor enhancers. Its ability to enhance the umami taste makes it a valuable additive in the culinary world .

Biological Activity

Monosodium glutamate (MSG), a sodium salt of glutamic acid, is widely used as a flavor enhancer in food. Its biological activity has been the subject of extensive research, revealing both beneficial and adverse effects on human health. This article summarizes findings from various studies, highlighting MSG's impact on metabolic processes, neurotoxicity, and other physiological functions.

MSG acts primarily as an excitatory neurotransmitter in the central nervous system (CNS). It binds to glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function. However, excessive activation can lead to excitotoxicity, contributing to neuronal damage and various neurological disorders .

Adverse Effects

- Neurotoxicity : High doses of MSG have been associated with neurotoxic effects, including cognitive deficits and alterations in brain structure. In animal studies, excessive MSG intake resulted in decreased neuron counts in critical areas such as the hippocampus .

- Metabolic Disorders : Research indicates that MSG may contribute to metabolic syndrome. In rodent models, MSG administration led to insulin resistance and increased body weight .

- Renal Toxicity : Studies have shown that MSG can induce renal pathologies characterized by oxidative stress and inflammation. In Wistar rats, high doses resulted in glomerular hyperfiltration and tubular degeneration .

- Reproductive Health : MSG exposure has been linked to reduced sperm motility and abnormal morphology in male rodents, suggesting potential reproductive toxicity .

Beneficial Effects

Despite its adverse effects, some studies indicate potential benefits of MSG:

- Bone Health : Research has shown that MSG supplementation can enhance bone mineral density (BMD) and improve osteoblast activity in models of dietary protein restriction. This suggests a role for glutamate in bone metabolism and maintenance .

- Cognitive Function : Some evidence suggests that moderate intake of glutamate may support cognitive functions due to its role in synaptic transmission and plasticity .

Case Studies

Q & A

Q. How to align MSG research with ethical guidelines for human dietary interventions?

- Methodological Answer : Adhere to CONSORT guidelines for clinical trials, including informed consent documentation and adverse event reporting. For animal studies, follow ARRIVE 2.0 guidelines, ensuring protocols are pre-registered (e.g., OSF) to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.